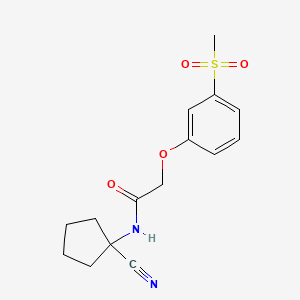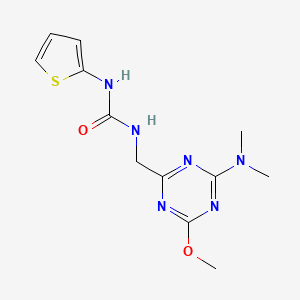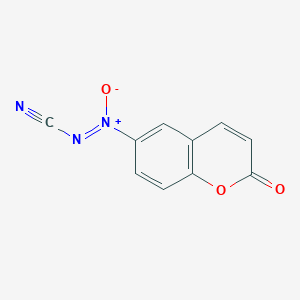![molecular formula C18H19N3O3 B2484932 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 672952-05-5](/img/structure/B2484932.png)
6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Descripción general
Descripción
6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Drug Lead
6,7-Dimethoxyquinazolines, including the specific compound 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine, have been extensively studied for their antimalarial activity. A notable derivative, identified as SSJ-717, shows high antimalarial activity and is considered a promising antimalarial drug lead (Mizukawa et al., 2021).
Anti-tubercular Activity
This compound has also been identified as a novel inhibitor of Mycobacterium tuberculosis (Mtb), exhibiting significant potency against Mtb with limited toxicity, suggesting its potential as an anti-tubercular agent (Asquith et al., 2019).
Anticancer Agent
Research has also explored the role of derivatives of 6,7-dimethoxyquinazoline as potential anticancer agents. Studies on apoptosis-inducing properties of N-methyl-4-(4-methoxyanilino)quinazolines, which include modifications of the 6,7-dimethoxyquinazoline structure, have shown promising results in this field (Sirisoma et al., 2010).
Imaging Agent for EGFR-TK
The compound has also been used in the synthesis of [11C]gefitinib, an imaging agent targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK) in positron emission tomography (PET). This application demonstrates its utility in diagnostic imaging in oncology (Holt et al., 2006).
Targeting EGFR in Chordoma
Quinazoline derivatives have been used to target EGFR in cancers such as non-small cell lung cancer and chordomas. Compounds based on the dimethoxyquinazoline structure have shown to inhibit EGFR and demonstrate therapeutic potential in chordoma cell lines (Asquith et al., 2019).
Analgesic and Anti-inflammatory Activities
Moreover, there have been studies on derivatives of 6,7-dimethoxyquinazoline for their potential analgesic and anti-inflammatory activities. The structural modifications of this compound have been investigated for their efficacy in pain and inflammation management (Alagarsamy et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine are AMPA receptors . AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as an antagonist at the AMPA receptors . By binding to these receptors, it prevents the action of glutamate, a major excitatory neurotransmitter in the brain . This results in a decrease in neuronal excitability, which can help control conditions like epilepsy .
Biochemical Pathways
The action of this compound on AMPA receptors affects the glutamatergic signaling pathway . By inhibiting the action of glutamate, it reduces the hyperexcitability mediated by AMPA receptors . This can lead to a decrease in the frequency and severity of seizures in conditions like epilepsy .
Pharmacokinetics
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Result of Action
The result of the action of this compound is a decrease in neuronal excitability . This can lead to a reduction in the frequency and severity of seizures in conditions like epilepsy .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-15-7-5-4-6-12(15)10-19-18-13-8-16(23-2)17(24-3)9-14(13)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOWWHDWPXUCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326272 | |
| Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672952-05-5 | |
| Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)


![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)
![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)

